3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a chemical compound belonging to the purine family. This compound is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively. The unique structure of this compound allows it to interact with various biological systems, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 7-pentylxanthine with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide, with the presence of a base like sodium hydride to facilitate the alkylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a model compound to study purine chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. Additionally, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine
Theobromine: 3,7-dimethylxanthine
Theophylline: 1,3-dimethylxanthine
Uniqueness
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione is unique due to its pentyl group at the 7-position, which is not present in caffeine, theobromine, or theophylline. This structural difference may result in distinct biological activities and pharmacological properties.
Properties
IUPAC Name |
3-methyl-8-(methylamino)-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-4-5-6-7-17-8-9(14-11(17)13-2)16(3)12(19)15-10(8)18/h4-7H2,1-3H3,(H,13,14)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMEQMVFXHYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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